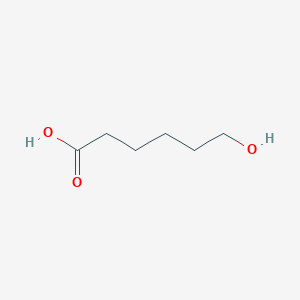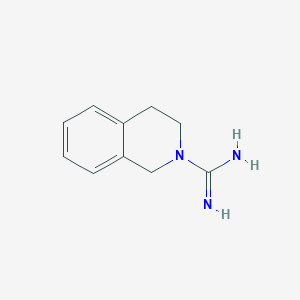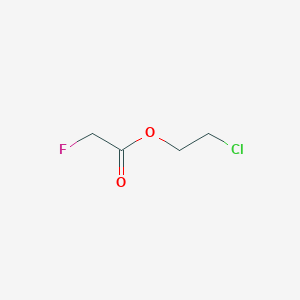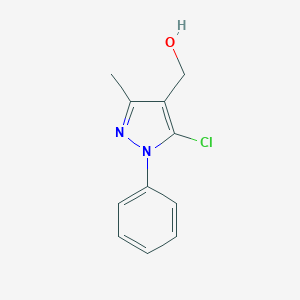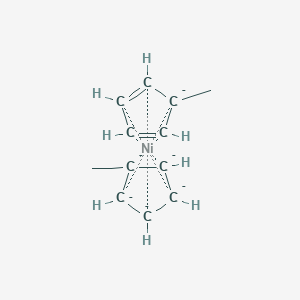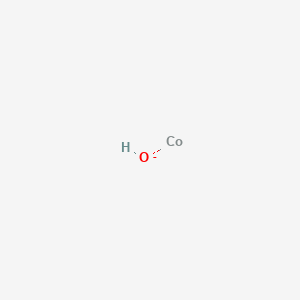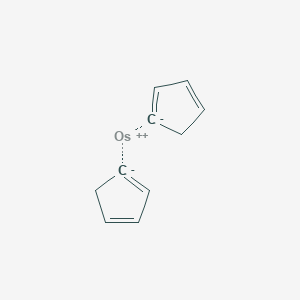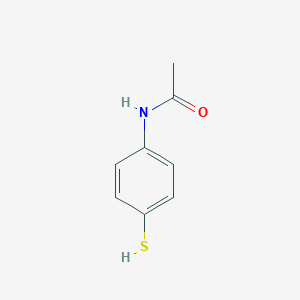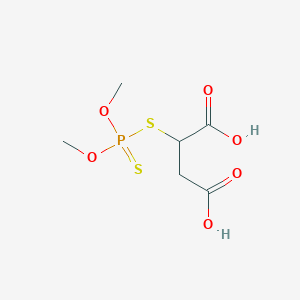
Malathion diacid
Overview
Description
Synthesis Analysis
The synthesis of MDA involves the enzymatic degradation of malathion by specific enzymes such as fungal cutinase and yeast esterase. A study highlighted the high degradation rate of malathion by fungal cutinase, where nearly 60% of malathion was decomposed within 0.5 hours, producing MDA as a major degradation compound (Kim et al., 2005). This enzymatic process underscores the potential for bioremediation strategies in mitigating malathion pollution.
Scientific Research Applications
Metabolic Disorders from Acute Exposure to Malathion :
- Malathion, an organophosphorus insecticide, disrupts metabolic pathways when administered acutely to Wistar rats, inducing hyperglycemia and altering lipid metabolism. This disruption may contribute to the development of atherosclerosis and cardiovascular disease, and may lead to insulin resistance (Lasram et al., 2009).
Allergic Hypersensitivity in Mice :
- Malathion exposure can lead to allergic hypersensitivity, as evidenced in BALB/c mice. The study highlights the potential for IgE antibody-mediated and cell-mediated hypersensitivity to Malathion (Cushman & Street, 1983).
Environmental Hazards of Malathion :
- A study using Fuzzy Cognitive Map (FCM) highlighted the negative effects of Malathion on human health and ecosystems, analyzing the causal relation between various factors that lead to environmental damage (Poomagal et al., 2020).
Toxicokinetics Influenced by Impurities :
- The presence of impurities like isomalathion significantly alters the toxicokinetic behavior of malathion in rats, affecting its metabolism and potentially its toxicity (Ryan & Fukuto, 1985).
Biodegradation and Detoxification :
- Fusarium oxysporum f. sp. pisi cutinase can efficiently degrade malathion, offering a potential method for detoxifying environments contaminated with this pesticide (Kim et al., 2005).
Protective Effects Against Malathion Toxicity :
- Thymoquinone and diallyl sulphide show beneficial effects against malathion-induced oxidative stress in rats, suggesting potential therapeutic applications (Abdel-Daim et al., 2020).
Genotoxicity and Specific Mutations :
- Malathion exposure in human T lymphocytes can result in specific genomic deletions, which might be linked to the increased risk of cancer in agricultural workers exposed to this pesticide (Pluth et al., 1996).
Microbial Degradation for Environmental Safety :
- Escherichia coli IES-02 and a novel carboxylesterase showed effective degradation of malathion, converting it into less harmful substances, highlighting a strategy for environmental cleanup (Sirajuddin et al., 2019).
Malathion Detection Using Antibody Immobilised Nanocomposites :
- An electrochemical immunosensor utilizing antibodies specific to malathion has been developed for its detection, demonstrating a potential tool for environmental monitoring (Kaur et al., 2019).
Safety And Hazards
Malathion interferes with the normal way that the nerves and brain function . Exposure to very high levels of malathion for a short period in air, water, or food may cause difficulty breathing, chest tightness, vomiting, cramps, diarrhea, blurred vision, sweating, headaches, dizziness, loss of consciousness, and death .
Future Directions
The predominant biodegradation pathway for malathion involves formation of mono- and diacid metabolites through carboxylesterase activity . Oxidative desulfurization and demethylation leads to complete mineralization . Other minor routes of metabolism include initial oxidation to remove sulfur and methyl groups . This suggests potential future directions for research into the degradation and detoxification of Malathion and its metabolites.
properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUNKPWHNGMQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052739 | |
| Record name | Malathion dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malathion diacid | |
CAS RN |
1190-28-9 | |
| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malathion dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALATHION DIACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



